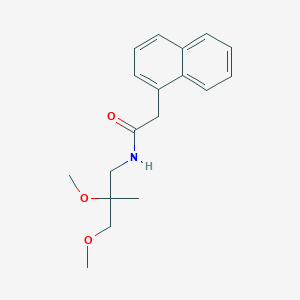

N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-1-yl)acetamide

Description

N-(2,3-Dimethoxy-2-methylpropyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative characterized by a naphthalen-1-yl aromatic system and a 2,3-dimethoxy-2-methylpropyl substituent on the acetamide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as β2-adrenoceptor agonists and penicillin derivatives .

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-18(22-3,13-21-2)12-19-17(20)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11-13H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTGCBWLOAEQMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC=CC2=CC=CC=C21)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered interest in various biological and pharmacological studies due to its structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 301.386 g/mol. It features a naphthalene moiety, which is known for its interactions with biological systems, particularly in the context of receptor binding and enzyme inhibition.

The biological activity of this compound is primarily attributed to its potential interactions with various receptors and enzymes:

- Cannabinoid Receptors : Similar compounds have shown affinity for cannabinoid receptors, suggesting potential psychoactive properties or therapeutic effects in pain management and inflammation .

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which is crucial for lipid metabolism .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate cellular pathways. For instance, it has been evaluated for its effects on cancer cell lines and metabolic syndrome models:

| Study | Cell Line/Model | Observed Effect |

|---|---|---|

| MCF-7 (breast cancer) | Induced apoptosis at high concentrations | |

| 3T3-L1 (adipocytes) | Inhibited lipid accumulation |

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the compound's efficacy in animal models:

- Anti-inflammatory Effects : Animal models treated with the compound exhibited reduced inflammation markers, suggesting potential use in treating inflammatory diseases.

- Metabolic Regulation : Studies indicated improvements in glucose tolerance and lipid profiles in diabetic mice .

Case Studies

- Case Study on Pain Management : A study involving chronic pain models revealed that this compound significantly reduced pain responses compared to control groups. The mechanism was hypothesized to involve modulation of cannabinoid receptors .

- Metabolic Syndrome Research : In a study focusing on metabolic syndrome, the compound was found to improve insulin sensitivity and reduce body weight gain in high-fat diet-induced obesity models .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.

Scientific Research Applications

The biological activity of N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-1-yl)acetamide can be attributed to its structural characteristics, which allow it to interact with various receptors and enzymes:

- Cannabinoid Receptors : Similar compounds have shown affinity for cannabinoid receptors, suggesting potential therapeutic effects in pain management and inflammation.

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which is crucial for lipid metabolism.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate cellular pathways. The following table summarizes findings from key studies:

| Study | Cell Line/Model | Observed Effect |

|---|---|---|

| MCF-7 (breast cancer) | Induced apoptosis at high concentrations | |

| 3T3-L1 (adipocytes) | Inhibited lipid accumulation |

These findings suggest that the compound may play a role in cancer treatment and metabolic regulation.

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the compound's efficacy in animal models:

- Anti-inflammatory Effects : Animal models treated with the compound exhibited reduced inflammation markers, indicating potential use in treating inflammatory diseases.

- Metabolic Regulation : Studies indicated improvements in glucose tolerance and lipid profiles in diabetic mice.

Case Study on Pain Management

A study involving chronic pain models revealed that this compound significantly reduced pain responses compared to control groups. The mechanism was hypothesized to involve modulation of cannabinoid receptors.

Metabolic Syndrome Research

In a study focusing on metabolic syndrome, the compound improved insulin sensitivity and reduced body weight gain in high-fat diet-induced obesity models. This suggests its potential as a therapeutic agent for metabolic disorders.

Comparison with Similar Compounds

Naphthalene Substitution Patterns

- Naphthalen-1-yl vs. IV-45 (N-(3,4-Dimethoxyphenethyl)-2-(naphthalen-2-yl)-2-(N-propylacetamido)acetamide): The naphthalen-2-yl substitution alters spatial orientation, which may reduce binding affinity to targets preferring the 1-yl configuration .

Acetamide Side Chain Modifications

- Methoxy vs. Nitro/Chloro Substituents: 6b and 6c (Nitro-substituted acetamides): The nitro group introduces strong electron-withdrawing effects, evidenced by IR peaks at ~1500–1535 cm⁻¹ (asymmetric NO2 stretching), which may enhance reactivity in electrophilic substitution reactions . 2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide: Chlorine substituents increase hydrophobicity and influence hydrogen-bonding patterns in crystal lattices, as seen in R22(10) dimer formations .

Physicochemical Properties

Table 1: Key Properties of Selected Acetamide Derivatives

*Estimated values based on structural analogs.

Hydrogen Bonding and Crystallinity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.